2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-phenylpiperazine-2,3-dione with 5,5-dimethylthiazolidine-4-carboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, chromatography, and recrystallization ensures the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
- 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid methyl ester
Uniqueness
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features.
Properties
CAS No. |
49841-96-5 |
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Molecular Formula |
C16H19N3O4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |
InChI Key |
SYAJCNSGBADDGZ-DGVZPSOQSA-N |
SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
Synonyms |
2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |
Origin of Product |
United States |
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